molecular formula C5H12N2O B1215730 Methylbutylnitrosamine CAS No. 7068-83-9

Methylbutylnitrosamine

Cat. No.: B1215730
CAS No.: 7068-83-9
M. Wt: 116.16 g/mol
InChI Key: PKTSCJXWLVREKX-UHFFFAOYSA-N
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Description

Methylbutylnitrosamine is a chemical compound with the molecular formula C5H12N2O. It belongs to the family of nitrosamines, which are known for their potential carcinogenic properties. This compound is primarily used in scientific research to study the effects of carcinogens on cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylbutylnitrosamine can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of butylamine with nitrite. This reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Methylbutylnitrosamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amine.

    Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce primary amines .

Scientific Research Applications

Methylbutylnitrosamine is widely used in scientific research due to its carcinogenic properties. It is primarily used to study the mechanisms of carcinogenesis and to develop new cancer treatments. Researchers use this compound to induce DNA damage and mutations in cells, allowing them to investigate the molecular pathways involved in cancer development and progression .

Comparison with Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosodiisopropylamine (NDIPA)
  • N-Nitrosodi-n-butylamine (NDBA)
  • N-Nitrosomethylphenylamine (NMPA)

Comparison: Methylbutylnitrosamine is unique due to its specific molecular structure and the types of adducts it forms with DNA. While other nitrosamines like N-Nitrosodimethylamine and N-Nitrosodiethylamine also exhibit carcinogenic properties, the specific pathways and molecular targets involved can vary. This uniqueness makes this compound a valuable tool in cancer research .

Properties

IUPAC Name

N-butyl-N-methylnitrous amide
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InChI

InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PKTSCJXWLVREKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12N2O
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DSSTOX Substance ID

DTXSID20220960
Record name Nitrosomethyl-N-butylamine
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Molecular Weight

116.16 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name N-Nitrosomethyl-N-butylamine
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Boiling Point

193.6 °C
Record name N-NITROSOMETHYL-N-BUTYLAMINE
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Flash Point

32.6 °C
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Vapor Density

1
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Vapor Pressure

0.21 [mmHg], 0.6 mmHg
Record name N-Nitrosomethyl-N-butylamine
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CAS No.

7068-83-9
Record name N-Methyl-N-nitroso-1-butanamine
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Record name N-METHYL-N-NITROSO-1-BUTANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Nitrosomethyl-N-butylamine is a potent carcinogen that exerts its effects through metabolic activation. [, , ] It undergoes enzymatic oxidation, primarily by cytochrome P450 enzymes, leading to the formation of reactive alkylating species. [] These reactive species can then bind to DNA, forming adducts, particularly at the O6 position of guanine. [, ] This DNA damage, if not repaired properly, can lead to mutations, ultimately contributing to the development of cancer. [, ] While several tissues are susceptible, Nitrosomethyl-N-butylamine displays a strong preference for inducing tumors in the esophagus of rats. [, , ]

A: * Molecular formula: C5H12N2O* Molecular weight: 116.16 g/mol* Spectroscopic data: Mass spectral data, particularly related to rearrangement ions, is available in the literature. [] This data helps in understanding the fragmentation patterns and structural characteristics of the molecule.

A: Yes, research has investigated the effects of deuterium substitution on the carcinogenicity of Nitrosomethyl-N-butylamine. [] When the compound was labeled with deuterium in the methyl group, it exhibited increased toxicity and carcinogenic potency compared to the unlabeled form. [] Conversely, labeling at the alpha position of the butyl group resulted in a decrease in carcinogenic potency. [] These findings suggest that the metabolic activation pathways involving the methyl group and the alpha-butyl position play crucial roles in the compound's carcinogenicity.

A: Comparative studies using various Nitrosomethyl-n-alkylamines, with chain lengths ranging from propyl (C-3) to octyl (C-8), have revealed a relationship between the alkyl chain length and carcinogenic potency in Syrian hamsters. [] The shorter chain nitrosamines, particularly Nitrosomethyl-n-propylamine and Nitrosomethyl-n-butylamine, demonstrated the highest potency, as evidenced by decreased survival rates in treated animals. [] As the alkyl chain length increased, a corresponding decrease in potency was observed. []

A: Animal studies, particularly in rats and Syrian hamsters, demonstrate that Nitrosomethyl-N-butylamine primarily targets the esophagus, inducing a high incidence of tumors, mainly carcinomas. [, , ] Other affected organs, although with varying incidences depending on the species and dose, include the upper gastrointestinal tract, lung, nasal mucosa, forestomach, and bladder. [, ]

A: While not directly found in food, researchers identified a new N-nitroso compound, N-1-methylacetonyl-N-3-methylbutylnitrosamine (MAMBNA), in cornbread inoculated with common fungi found in a high-risk area for esophageal cancer in China. [] This finding highlights the potential for nitrosamine formation in food products through fungal contamination, particularly in the presence of precursors and conditions favoring nitrosation.

A: Various analytical techniques are employed to identify and quantify Nitrosomethyl-N-butylamine, including gas-liquid chromatography (GLC) coupled with electron capture detection (ECD) or thermal energy analysis (TEA). [, , ] These methods offer high sensitivity and selectivity in detecting volatile nitrosamines in complex matrices like environmental samples and biological tissues.

A: Research has identified ethanol and disulfiram as modulators of nitrosamine metabolism. [] Ethanol effectively inhibits the bioactivation of both Nitrosomethyl-N-butylamine and its ethyl analogue, N-Nitrosoethyl-n-butylamine, in the nasal mucosa. [] Conversely, disulfiram administration induces a shift in DNA methylation patterns, leading to decreased methylation in the liver and increased methylation in the lung, esophagus, and nasal mucosa. [] These findings underscore the complexity of nitrosamine metabolism and the organ-specific variations in response to modulators.

A: SAR studies focusing on oxidized derivatives of Nitrosomethyl-N-butylamine, specifically N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB) and N-Nitrosomethyl(3-oxobutyl)amine (M-3-OB), provide insights into the importance of the position of oxidized substituents relative to the N-nitroso group in pancreatic carcinogenesis. [] While both compounds induced tumors, M-2-OB exhibited a broader spectrum of neoplasms and a high incidence of pancreatic ductular-ductal adenocarcinomas, highlighting the significance of the 2-oxo group in pancreatic carcinogenicity. []

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